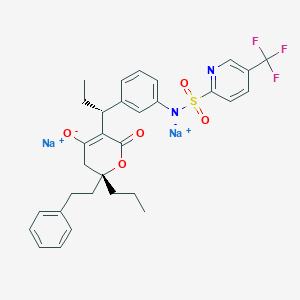

Tipranavir disodium

Overview

Description

Tipranavir disodium is a non-peptidic protease inhibitor (PI) approved in 2005 for treating HIV-1 infection in treatment-experienced patients. It is structurally distinct from peptidic PIs due to its 4-hydroxy-5,6-dihydro-2-pyrone scaffold combined with a sulfonamide group, enabling flexibility at the protease binding site . This compound (trade name: Aptivus®) is co-administered with ritonavir to enhance pharmacokinetics and maintain therapeutic plasma levels. Its unique mechanism allows inhibition of HIV strains resistant to other PIs, particularly those with multiple primary PI mutations (e.g., V82A, I84V) .

Key pharmacological features include:

- High enzymatic inhibition (Ki = 8 pM for wild-type HIV-1 protease) .

- Broad activity against multidrug-resistant HIV-1 isolates, with 90% susceptibility even in viruses resistant to ≥3 PIs .

- Thermodynamic binding profile: Entropy-driven binding (−TΔS = −14.6 kcal/mol) compensates for resistance mutations, maintaining efficacy against mutants like I50V and V82F/I84V .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tipranavir disodium involves multiple steps, including the preparation of intermediates and the final coupling reaction. One common synthetic route includes the following steps:

Preparation of Intermediates: The synthesis begins with the preparation of key intermediates, such as sulfonamide and dihydropyrone derivatives.

Coupling Reaction: The intermediates are then coupled under specific reaction conditions to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Large batches of intermediates are prepared and coupled in reactors.

Chemical Reactions Analysis

Types of Reactions

Tipranavir disodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Sodium Nitroprusside: Used in oxidation reactions.

Hydroxylamine Hydrochloride: Used in reduction and substitution reactions.

Sodium Carbonate: Used as a base in various reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Treatment of HIV

Tipranavir is indicated for use in combination with ritonavir (a booster) to treat HIV-1 infection in adults and pediatric patients who have experienced treatment failure with other antiretroviral therapies. It is not recommended for treatment-naïve patients due to its potency and potential side effects.

- Dosage Forms : Tipranavir is available in soft capsules and liquid-filled capsules.

- Administration : The recommended dosage typically involves 500 mg of tipranavir combined with 200 mg of ritonavir, taken twice daily.

Pharmacokinetics

The pharmacokinetic profile of tipranavir shows high protein binding (99.9%) and a half-life ranging from 4.8 to 6 hours, allowing for effective dosing schedules. Its metabolism occurs primarily in the liver, with excretion predominantly through feces (82.3%) and urine (4.4%) .

Efficacy Against Resistant Strains

Tipranavir has demonstrated effectiveness against HIV strains that are resistant to other protease inhibitors. In clinical studies, it has shown a significant reduction in viral loads among patients previously failing other treatments .

Table 1: Efficacy of Tipranavir in Clinical Studies

| Study Reference | Patient Population | Treatment Duration | Viral Load Reduction (%) |

|---|---|---|---|

| HIV-1 infected adults | 24 weeks | 90% | |

| Treatment-experienced | 48 weeks | 85% | |

| Pediatric patients | 12 weeks | 78% |

Safety Profile and Side Effects

While tipranavir is effective, it carries a risk of severe side effects, including:

- Hepatotoxicity : Increased liver enzymes leading to hepatitis or hepatic decompensation.

- Intracranial Hemorrhage : A rare but serious complication.

- Metabolic Effects : Increased cholesterol and triglycerides levels, hyperglycemia, and potential development of diabetes mellitus.

Due to these risks, monitoring during treatment is essential .

Case Study 1: Efficacy in Drug-Resistant HIV

A cohort study involving 150 patients with multi-drug resistant HIV demonstrated that after 24 weeks of treatment with tipranavir/ritonavir, approximately 70% achieved an undetectable viral load (<50 copies/mL). This highlights tipranavir's role as a critical option in salvage therapy .

Case Study 2: Pediatric Use

In a clinical trial assessing the safety and efficacy of tipranavir in children aged 2 to 18 years, results indicated that children experienced similar efficacy rates as adults with manageable side effects .

Mechanism of Action

Tipranavir disodium exerts its effects by inhibiting the HIV-1 protease enzyme. This enzyme is essential for the proteolytic cleavage of viral polyprotein precursors into functional proteins required for viral replication. By binding to the active site of the protease enzyme, this compound prevents the formation of mature, infectious viral particles . The compound’s unique structure allows it to bind with fewer hydrogen bonds, increasing its flexibility and effectiveness against protease inhibitor-resistant strains of HIV-1 .

Comparison with Similar Compounds

Resistance Profiles

Tipranavir disodium requires ≥16 protease mutations for significant resistance, whereas other PIs (e.g., Lopinavir, Atazanavir) lose efficacy with fewer mutations (e.g., V82A, I84V) . Resistance-associated mutations (RAMs) for Tipranavir include:

| Compound | Resistance Mutations Required | Cross-Resistance Risk |

|---|---|---|

| This compound | ≥16 mutations | Low |

| Darunavir | ≥11 mutations | Moderate |

| Lopinavir | ≥4 mutations (e.g., V82A, I84V) | High |

Antiviral Activity and Clinical Efficacy

In phase III trials, Tipranavir/ritonavir (TPV/r) achieved virologic response rates of 33–41% at 24 weeks in PI-experienced patients, outperforming comparator PIs (e.g., Lopinavir/r: 18–22%) . Unique attributes include:

| Compound | IC₉₀ (nM) for HIV-1 | SARS-CoV-2 Protease Inhibition |

|---|---|---|

| This compound | 100 | Yes (Ki = 16 nM for 3CLpro) |

| Lopinavir | 10–50 | Yes (weak) |

| Quercetin | N/A | Yes (IC₅₀ = 7.8 μM) |

Research Findings and Clinical Implications

- Thermodynamic Resilience : Tipranavir’s entropy-driven binding compensates for enthalpic losses in mutants, enabling sustained efficacy .

- Mutation Score Utility : A 21-mutation score predicts virologic response, with each point reducing response by 0.16 log₁₀ copies/mL .

- Drug Interactions : Tipranavir induces P-glycoprotein and CYP3A4, necessitating dose adjustments for co-administered drugs (e.g., statins) .

Biological Activity

Tipranavir disodium, marketed under the brand name Aptivus, is a non-peptidic protease inhibitor used primarily in the treatment of HIV-1 infections, especially in cases with drug-resistant strains. This article explores its biological activity, efficacy, safety profile, and relevant case studies.

Tipranavir functions by inhibiting the HIV-1 protease enzyme, which is crucial for the viral replication process. By binding to the active site of the protease, Tipranavir prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting the maturation of infectious viral particles. Its unique structure allows it to maintain activity against HIV strains that have developed resistance to other protease inhibitors (PIs) due to mutations in the protease gene.

Key Findings from Clinical Studies

- POTENT Trial : A head-to-head comparison of Tipranavir/ritonavir (TPV/r) versus Darunavir/ritonavir (DRV/r) demonstrated that TPV/r was effective in treatment-experienced patients. The trial showed a significant reduction in plasma viral load (pVL) and improved treatment response rates when TPV/r was combined with an optimized background regimen (OBR) containing at least one active antiretroviral drug.

- RESIST Trials : In these trials, TPV/r was associated with a treatment response rate of 33.6% compared to 15.3% for the comparator arm at week 48. The study highlighted that patients on TPV/r were more likely to achieve undetectable viral loads (<50 copies/mL) than those receiving other PIs.

- Adverse Events : Common adverse effects included gastrointestinal issues such as diarrhea and nausea, along with potential hepatotoxicity and hyperlipidemia. Notably, there were reports of intracranial hemorrhage in patients treated with TPV/r, necessitating careful monitoring.

Table 1: Summary of Clinical Trial Results

| Study | Treatment Group | Response Rate (%) | pVL Reduction (log10 copies/mL) | Adverse Events (%) |

|---|---|---|---|---|

| POTENT Trial | TPV/r | 43.5 | -1.43 | 20 |

| RESIST Trials | TPV/r | 33.6 | -1.14 | 15 |

| RESIST Trials | Comparator | 15.3 | -0.54 | 10 |

Resistance Profile

Tipranavir exhibits a distinct resistance profile compared to other PIs. It remains effective against several common mutations associated with PI resistance, such as V82A/F/L/T and L90M. Studies have indicated that the presence of multiple mutations can lead to reduced susceptibility; however, TPV's structural flexibility allows it to accommodate these changes better than many other inhibitors.

Case Study 1: Treatment-Experienced Patient

A study involving a cohort of treatment-experienced patients demonstrated that those receiving TPV/r alongside enfuvirtide achieved a higher virologic success rate compared to those on other regimens. This underscores the importance of combining TPV with agents that have different mechanisms of action for enhanced efficacy.

Case Study 2: Hepatic Safety Monitoring

In patients co-infected with HIV and hepatitis C virus (HCV), careful hepatic monitoring was recommended due to the risk of liver decompensation associated with TPV/r therapy. Despite its efficacy, clinicians must weigh the benefits against potential hepatic risks in vulnerable populations.

Q & A

Basic Research Questions

Q. What experimental models are most effective for evaluating Tipranavir disodium’s antiviral activity against multidrug-resistant HIV strains?

this compound’s efficacy in resistant HIV strains is typically assessed using in vitro phenotypic susceptibility assays (e.g., Antivirogram®) and genotypic resistance testing. Researchers should combine these with clinical isolate libraries to profile resistance patterns. Key mutations (e.g., 10V, 46L, 54A/M/V) identified in the Tipranavir Mutation Score (TMS) should be analyzed using stepwise multiple-regression models to correlate genotypic changes with reduced susceptibility . In vivo models, such as humanized mouse studies, can validate pharmacokinetic-pharmacodynamic (PK/PD) relationships .

Q. How can researchers design preclinical safety assessments to mitigate this compound’s hepatotoxicity risks?

Preclinical safety protocols should include:

- In vitro cytotoxicity assays on hepatocyte cell lines (e.g., HepG2) to assess dose-dependent liver injury.

- Longitudinal monitoring of serum biomarkers (ALT, AST) in animal models (e.g., rats, non-human primates).

- Evaluation of cytochrome P450 (CYP3A4) inhibition potential due to ritonavir boosting, which exacerbates hepatotoxicity .

- Environmental safety testing per GHS guidelines (aquatic chronic toxicity: H411) to address disposal risks .

Q. What methodologies are used to evaluate this compound’s placental transfer and teratogenic potential in reproductive studies?

- Animal models : Dose-ranging studies in pregnant rodents/non-human primates to assess fetal toxicity at systemic exposures (AUC) comparable to human RHD (recommended human dose). Metrics include fetal weight reduction and skeletal abnormalities .

- Human data : Prospective cohort analyses (e.g., Antiretroviral Pregnancy Registry) tracking maternal-fetal outcomes. Placental transfer is confirmed via maternal-cord blood concentration ratios .

Advanced Research Questions

Q. How can the Tipranavir Mutation Score (TMS) be validated for predicting virologic failure in clinical trials?

Validation requires:

- Retrospective analysis of phase III trial data (e.g., RESIST studies) to correlate TMS points (0–21) with week 24 viral load reductions (e.g., each TMS point reduces response by 0.16 log10 copies/mL).

- Multivariate regression models adjusting for baseline viral load, CD4+ count, and background regimen activity .

- Cross-validation with next-generation sequencing to detect minority variants not captured by standard genotyping .

Q. What mechanistic insights support this compound’s off-target anticancer activity in gastric cancer stem cells (GCSCs)?

- Apoptosis assays : CCK-8 viability tests and flow cytometry (Annexin V/PI staining) confirm dose-dependent apoptosis in GCSCs (e.g., GCSC1/2 lines) but not normal gastric epithelial cells (GES-1).

- Molecular pathways : Western blotting reveals PRSS23 suppression, leading to MKK3/p38 MAPK activation and IL24-dependent mitochondrial apoptosis. siRNA knockdown of PRSS23 replicates these effects, validating target engagement .

Q. How can researchers optimize this compound’s pharmacokinetic profile for CNS penetration in HIV-associated neurocognitive disorders (HAND)?

- Cerebrospinal fluid (CSF) studies : Measure trough concentrations (Ctrough) in CSF relative to plasma to assess blood-brain barrier penetration.

- Prodrug strategies : Modify sulfonamide groups to enhance lipophilicity without compromising protease binding affinity .

- Ritonavir boosting adjustments : Titrate ritonavir doses to balance CYP3A4 inhibition and CNS toxicity risks .

Q. What experimental approaches resolve contradictions between in vitro resistance data and clinical outcomes for this compound?

- Phenotypic-genotypic discordance analysis : Use clinical trial data (e.g., RESIST) to identify "discordant" isolates (high in vitro susceptibility but poor clinical response).

- Protein-binding adjustments : Account for serum protein binding effects in in vitro assays, as Tipranavir is >99.9% protein-bound .

- Dynamic PK/PD modeling : Integrate adherence metrics and drug exposure variability to explain outcome disparities .

Q. How can this compound be repurposed for oncology while minimizing off-target toxicity?

- High-throughput screening : Test Tipranavir against cancer cell panels (e.g., NCI-60) to identify sensitive lineages (e.g., prostate, gastric).

- Combo therapies : Pair with chemotherapeutics (e.g., 5-FU) or checkpoint inhibitors to enhance efficacy at lower doses.

- Toxicity profiling : Compare IC50 values in cancer vs. normal cells (e.g., GES-1) using ATP-based viability assays .

Q. Methodological Guidance

Q. What statistical frameworks are recommended for analyzing this compound’s efficacy in heterogeneous treatment-experienced populations?

- Time-to-event analysis : Kaplan-Meier curves and Cox proportional hazards models for time to virologic failure (HIV RNA ≥400 copies/mL).

- Composite endpoints : Combine virologic suppression, CD4+ recovery, and adverse event rates.

- Propensity score matching : Adjust for confounding factors in non-randomized studies .

Q. How should researchers design dose-ranging studies to evaluate this compound’s therapeutic window in pediatric populations?

- Population PK modeling : Use sparse sampling to estimate AUC and Ctrough in children (aged 2–18).

- Safety thresholds : Define hepatotoxicity limits (ALT >5× ULN) and intracranial hemorrhage risk via platelet monitoring .

- Taste-masking formulations : Conduct palatability trials to improve adherence in younger cohorts .

Properties

IUPAC Name |

disodium;(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[5-(trifluoromethyl)pyridin-2-yl]sulfonylazanidylphenyl]propyl]-3H-pyran-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32F3N2O5S.2Na/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34;;/h5-14,18,20,25H,3-4,15-17,19H2,1-2H3,(H,37,38);;/q-1;2*+1/p-1/t25-,30-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWMQTUSVWBMQE-KPHXKKTMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)[N-]S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)[O-])CCC4=CC=CC=C4.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31F3N2Na2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940718 | |

| Record name | Disodium 6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-(3-{[5-(trifluoromethyl)pyridine-2-sulfonyl]azanidyl}phenyl)propyl]-3,6-dihydro-2H-pyran-4-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191150-83-1 | |

| Record name | Tipranavir disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191150831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 6-oxo-2-(2-phenylethyl)-2-propyl-5-[1-(3-{[5-(trifluoromethyl)pyridine-2-sulfonyl]azanidyl}phenyl)propyl]-3,6-dihydro-2H-pyran-4-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIPRANAVIR DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BAN2XG1ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.